
2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide is a complex organic compound with the molecular formula C10H11N3O2 It is characterized by the presence of nitrile groups, an imide group, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-Dicyano-3-ethyl-3-methylglutarimide with morpholine under specific conditions to introduce the morpholinomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide involves its interaction with specific molecular targets. The nitrile groups can form interactions with enzymes or receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dicyano-3-ethyl-3-methylglutarimide
- 2,4-Dicyano-3-methyl-3-phenylglutarimide
- Methyl 2,3-dicyano-3-phenylpropionate
Uniqueness
2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group, potentially enhancing its utility in various applications.
Propriétés
Numéro CAS |
64635-88-7 |
|---|---|
Formule moléculaire |
C15H20N4O3 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
4-ethyl-4-methyl-1-(morpholin-4-ylmethyl)-2,6-dioxopiperidine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H20N4O3/c1-3-15(2)11(8-16)13(20)19(14(21)12(15)9-17)10-18-4-6-22-7-5-18/h11-12H,3-7,10H2,1-2H3 |
Clé InChI |
BOXCQSCNUFVJIQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(C(=O)N(C(=O)C1C#N)CN2CCOCC2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



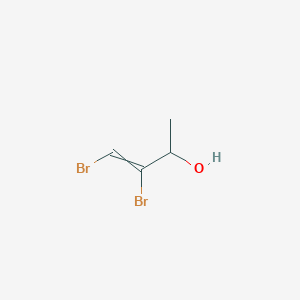
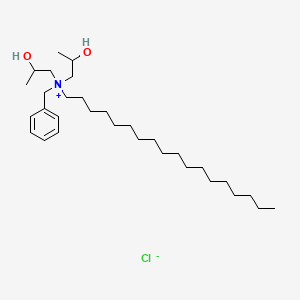
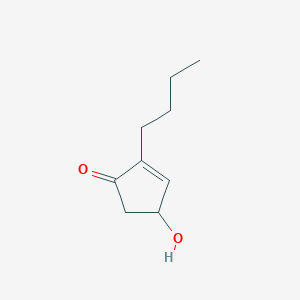
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)

![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
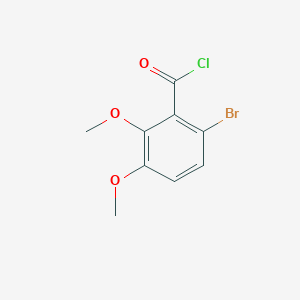
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
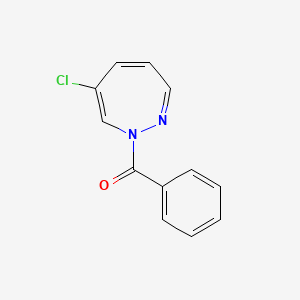
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
